Isoindoles and derivatives

Isoindoles are a class of aromatic heterocycles widely recognized for their structural diversity and functional complexity in chemical synthesis. These compounds feature a five-membered ring with an indole nucleus, where one nitrogen atom is replaced by carbon, giving rise to unique electronic and steric properties. Isoindoles play significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural flexibility and potential for medicinal applications.

Structurally, isoindoles can be further modified through various functional groups such as amides, esters, and ketones, leading to a wide array of derivatives with distinct biological activities. The synthesis of isoindoles often involves multi-step reactions including condensation, alkylation, and reduction processes. Their electronic properties make them valuable intermediates for constructing complex molecular architectures.

In the pharmaceutical industry, isoindoles are explored as scaffolds for drug design due to their ability to modulate various receptor interactions and enzyme activities. In agriculture, certain isoindole derivatives exhibit insecticidal or fungicidal properties, making them candidates for developing new pesticides. Additionally, in materials science, these compounds can be used in the development of conductive polymers and other functional materials.

Overall, the versatility of isoindoles and their derivatives makes them indispensable tools in modern chemical research and industry.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

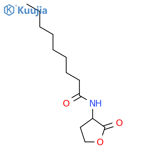

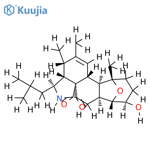

|

Aspergillin PZ | 483305-08-4 | C24H35NO4 |

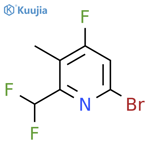

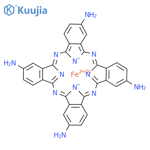

|

2,9,16,23-Tetraamino-phthalocyanine iron | 95100-27-9 | C32H20FeN12 |

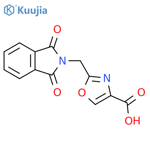

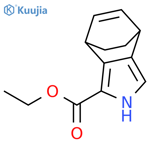

|

ethyl 4-azatricyclo[5.2.2.0]undeca-2,5,8-triene-3-carboxylate | 200353-88-4 | C13H15NO2 |

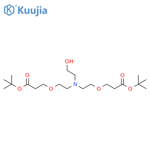

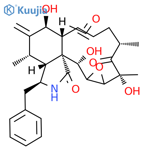

|

19,20-Epoxycytochalasin D | 191349-10-7 | C30H37NO7 |

関連文献

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品